3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
6-Ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a strong base like sodium hydride.
Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.
Alkylation: The propyl group is added through an alkylation reaction using propyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-3-ethylquinoline: A simpler quinoline derivative with similar structural features.
3-(Phenylsulfonyl)quinoline: Lacks the ethoxy and propyl groups but shares the sulfonyl group.
1-Propylquinolin-4(1H)-one: Lacks the ethoxy and phenylsulfonyl groups.
Uniqueness
6-Ethoxy-3-(phenylsulfonyl)-1-propylquinolin-4(1H)-one is unique due to the combination of its ethoxy, phenylsulfonyl, and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(benzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dihydroquinoline core with a benzenesulfonyl group and an ethoxy substituent. Its chemical structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways:
- Phosphodiesterase Inhibition : The compound may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound can potentially enhance cAMP levels, leading to anti-inflammatory effects .
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .
Anticancer Properties
Several studies have reported the anticancer potential of quinoline derivatives. For instance:
- A study on related quinoline compounds demonstrated IC50 values in the low micromolar range against human tumor cell lines, suggesting that this compound could exhibit similar activity .
Anti-inflammatory Effects
The inhibition of PDE4 has been linked to reduced inflammation in various models:
- Research involving PDE4 inhibitors has shown efficacy in treating asthma and chronic obstructive pulmonary disease (COPD), indicating that this compound may also possess similar therapeutic benefits .
Study on Antiproliferative Activity
A recent investigation into the antiproliferative effects of similar compounds revealed that modifications to the dihydroquinoline structure significantly impacted their potency. For example:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HT-29 (Colorectal) | 0.45 | Induction of apoptosis |
Compound B | MCF-7 (Breast) | 0.20 | Cell cycle arrest |
3-(benzenesulfonyl)-6-ethoxy... | TBD | TBD | TBD |
This table illustrates the promising results associated with structural analogs, suggesting that further exploration of this compound is warranted.
In Vivo Studies
In vivo studies have shown that similar compounds can reduce tumor growth in xenograft models. For instance, a study demonstrated that administration of a related quinoline derivative led to significant tumor size reduction compared to controls.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-12-21-14-19(26(23,24)16-8-6-5-7-9-16)20(22)17-13-15(25-4-2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZFQQFXMXQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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